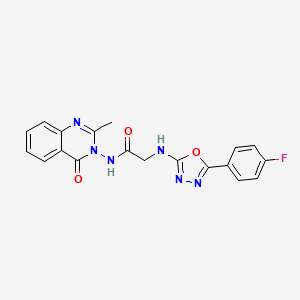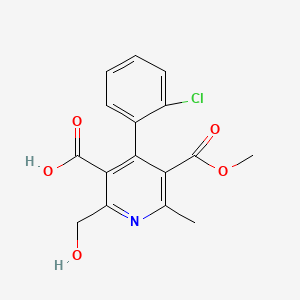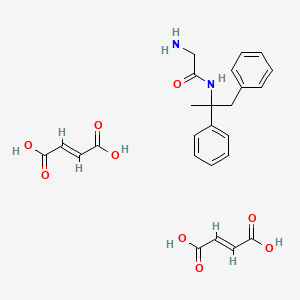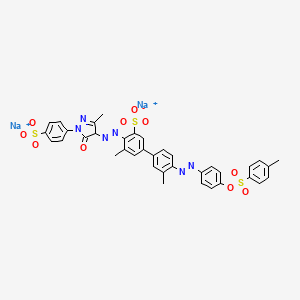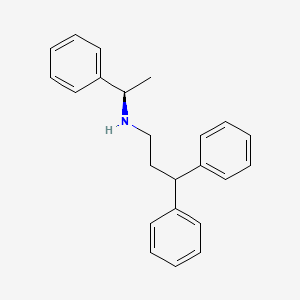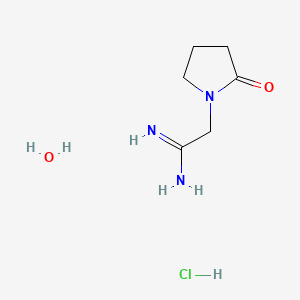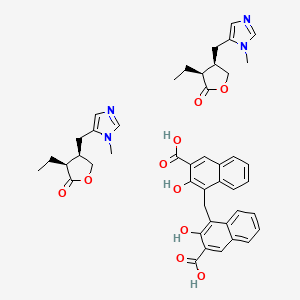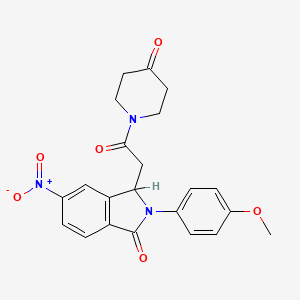
2H-1-Benzopyran-2-one, 8-(2-(2-methylpropoxy)ethoxy)-3-(1H-tetrazol-5-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1-Benzopyran-2-one, 8-(2-(2-methylpropoxy)ethoxy)-3-(1H-tetrazol-5-yl)- is a complex organic compound that belongs to the class of benzopyran derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 8-(2-(2-methylpropoxy)ethoxy)-3-(1H-tetrazol-5-yl)- typically involves multiple steps, including the formation of the benzopyran core and subsequent functionalization. Common synthetic routes may include:
Formation of the Benzopyran Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.
Introduction of the Tetrazole Group: This step often involves the use of azide compounds and nitriles under specific conditions to form the tetrazole ring.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2H-1-Benzopyran-2-one, 8-(2-(2-methylpropoxy)ethoxy)-3-(1H-tetrazol-5-yl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, benzopyran derivatives are often studied for their potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Medicine
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Wirkmechanismus
The mechanism of action of 2H-1-Benzopyran-2-one, 8-(2-(2-methylpropoxy)ethoxy)-3-(1H-tetrazol-5-yl)- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Antioxidant Activity: The compound may exert antioxidant effects by scavenging free radicals and reducing oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coumarins: These are structurally related compounds known for their diverse biological activities.
Flavonoids: Another class of benzopyran derivatives with significant therapeutic potential.
Tetrazoles: Compounds containing the tetrazole ring, often studied for their pharmacological properties.
Uniqueness
2H-1-Benzopyran-2-one, 8-(2-(2-methylpropoxy)ethoxy)-3-(1H-tetrazol-5-yl)- is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
80916-85-4 |
|---|---|
Molekularformel |
C16H18N4O4 |
Molekulargewicht |
330.34 g/mol |
IUPAC-Name |
8-[2-(2-methylpropoxy)ethoxy]-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C16H18N4O4/c1-10(2)9-22-6-7-23-13-5-3-4-11-8-12(15-17-19-20-18-15)16(21)24-14(11)13/h3-5,8,10H,6-7,9H2,1-2H3,(H,17,18,19,20) |
InChI-Schlüssel |
IKRFXOLDWNDWIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COCCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NNN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



